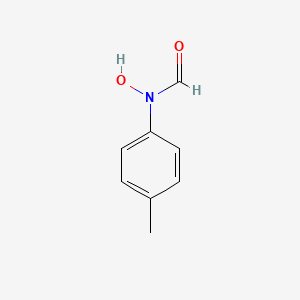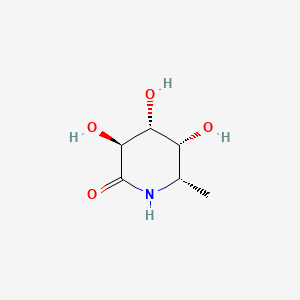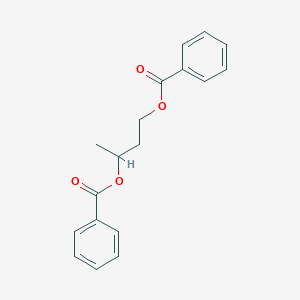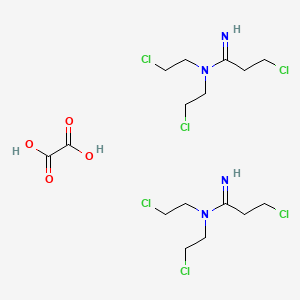
(2,2-Dichlorocyclopropyl)selanylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 306819 is a compound of significant interest in various scientific fields due to its unique properties and potential applications. It has been studied extensively for its role in biological processes and its potential therapeutic uses.
準備方法
The synthesis of NSC 306819 involves several steps, each requiring specific conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
NSC 306819 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
NSC 306819 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its role in cellular processes and its potential as a therapeutic agent. In medicine, it has been investigated for its potential to treat various diseases. In industry, it is used in the production of various chemicals and materials.
作用機序
The mechanism of action of NSC 306819 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and ultimately result in therapeutic effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.
類似化合物との比較
NSC 306819 is unique in its structure and properties, which distinguish it from other similar compounds. Some similar compounds include NSC 125973 and NSC 515776. These compounds share some structural similarities with NSC 306819 but differ in their specific properties and applications. The uniqueness of NSC 306819 lies in its specific interactions with molecular targets and its potential therapeutic uses.
特性
CAS番号 |
68971-04-0 |
|---|---|
分子式 |
C9H8Cl2Se |
分子量 |
266.03 g/mol |
IUPAC名 |
(2,2-dichlorocyclopropyl)selanylbenzene |
InChI |
InChI=1S/C9H8Cl2Se/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChIキー |
FYGMIISYAACEQU-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(Cl)Cl)[Se]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



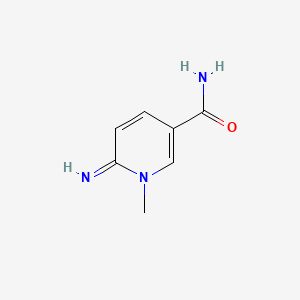
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
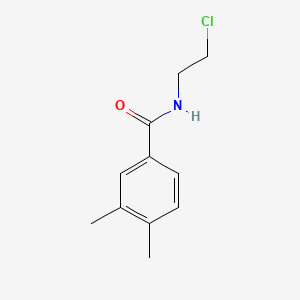
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)


![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
